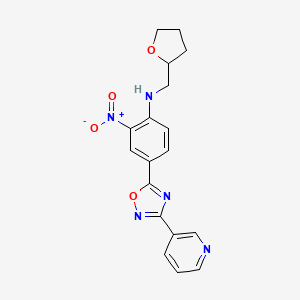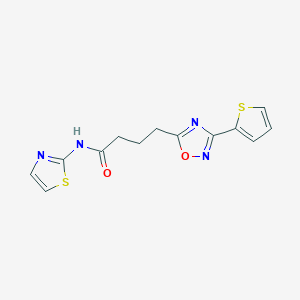
N-(thiazol-2-yl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiazol-2-yl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA belongs to a class of compounds called glutamate transport inhibitors, which are known to modulate the activity of glutamate, an important neurotransmitter in the brain.
作用机制
TBOA acts as a competitive inhibitor of glutamate transporters, preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. TBOA has been shown to selectively inhibit the activity of a specific subtype of glutamate transporter called EAAT2, which is predominantly expressed in astrocytes.
Biochemical and Physiological Effects:
TBOA has been shown to modulate glutamate signaling in various regions of the brain, including the hippocampus, cortex, and cerebellum. Studies have demonstrated that TBOA can enhance synaptic plasticity, alter neuronal excitability, and induce seizures in animal models. TBOA has also been shown to have neuroprotective effects in certain pathological conditions, such as ischemia and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of TBOA is its selectivity for EAAT2, which allows for the specific modulation of glutamate signaling in astrocytes. TBOA is also relatively easy to synthesize and can be used in a variety of experimental settings. However, TBOA has some limitations, including its potential toxicity and non-specific effects on other glutamate transporters. Additionally, TBOA's effects on glutamate signaling may be influenced by various factors, such as the concentration and duration of exposure.
未来方向
There are several future directions for research on TBOA and its potential applications. One area of interest is the development of more selective and potent glutamate transport inhibitors that can target specific subtypes of transporters. Another area of focus is the investigation of TBOA's effects on other neurotransmitter systems and their interactions with glutamate signaling. Finally, the development of novel drug delivery systems for TBOA and other glutamate transport inhibitors may facilitate their translation into clinical applications for neurological disorders.
合成方法
The synthesis of TBOA involves the reaction of 2-aminothiazole with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of butanoyl chloride. The resulting compound is then purified and characterized using various spectroscopic techniques.
科学研究应用
TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for regulating the extracellular concentration of glutamate, which is critical for maintaining normal neuronal function. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and stroke.
属性
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c18-10(15-13-14-6-8-21-13)4-1-5-11-16-12(17-19-11)9-3-2-7-20-9/h2-3,6-8H,1,4-5H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMUGGRDOONBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

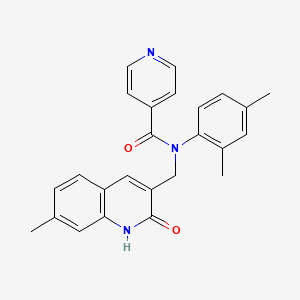

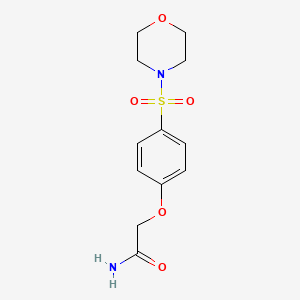
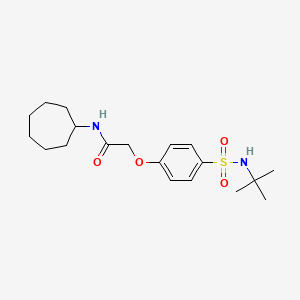
![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)
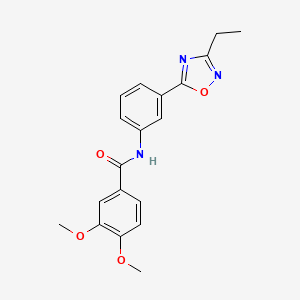
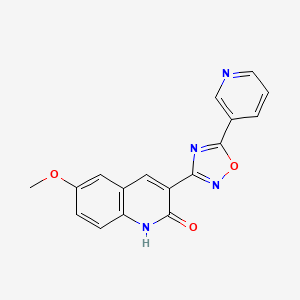
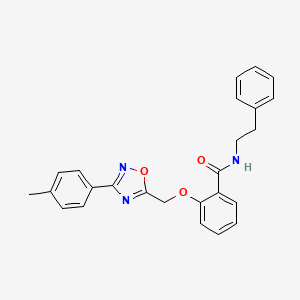
![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
